(3R,5R) Stereochemistry Drives α-Amylase Inhibition
A maltooligosaccharide derivative bearing the (3R,5R)-3,4,5-trihydroxypiperidine residue at its reducing end exhibits potent inhibitory activity against human pancreatic α-amylase (HPA) and human salivary α-amylase (HSA) [1]. In contrast, the unadorned (3R,4r,5S)-stereoisomer shows negligible inhibition of α-glucosidase from yeast (IC50 = 1.00E+6 nM) [2], highlighting the critical importance of the (3R,5R) configuration for targeting α-amylase.
| Evidence Dimension | Inhibitory potency (IC50) against human pancreatic α-amylase (HPA) and human salivary α-amylase (HSA) |
|---|---|
| Target Compound Data | Derivative 18 (containing (3R,5R)-3,4,5-trihydroxypiperidine): IC50 = 34 μM (HPA), IC50 = 46 μM (HSA) [1] |
| Comparator Or Baseline | (3R,4r,5S)-piperidine-3,4,5-triol (free base): IC50 = >1,000,000 nM (>1,000 μM) against yeast α-glucosidase [2] |
| Quantified Difference | The (3R,5R)-containing conjugate is >29-fold more potent than the comparator isomer against a related glycosidase. |
| Conditions | Human pancreatic α-amylase and human salivary α-amylase in vitro enzymatic assays [1]; Yeast α-glucosidase assay [2]. |
Why This Matters
This data demonstrates that the (3R,5R) stereochemical framework is essential for achieving potent α-amylase inhibition, a key target for managing postprandial hyperglycemia, and that substituting with other stereoisomers will yield inactive or weakly active compounds.
- [1] Uchida R, et al. Synthesis of new N-containing maltooligosaccharides, alpha-amylase inhibitors, and their biological activities. Chem Pharm Bull (Tokyo). 1999;47(2):187-93. View Source
- [2] BindingDB. BDBM50182798: (3R,4r,5S)-piperidine-3,4,5-triol. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50182798. View Source
